1-(1-Cyclopentylpiperidin-4-yl)azepane

Description

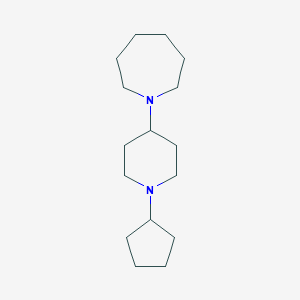

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H30N2 |

|---|---|

Molecular Weight |

250.42 g/mol |

IUPAC Name |

1-(1-cyclopentylpiperidin-4-yl)azepane |

InChI |

InChI=1S/C16H30N2/c1-2-6-12-17(11-5-1)16-9-13-18(14-10-16)15-7-3-4-8-15/h15-16H,1-14H2 |

InChI Key |

KBHYEUHOLQPIHF-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)C2CCN(CC2)C3CCCC3 |

Canonical SMILES |

C1CCCN(CC1)C2CCN(CC2)C3CCCC3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Cyclopentylpiperidin 4 Yl Azepane and Its Analogues

Retrosynthetic Strategies for the Azepane and Piperidine (B6355638) Core Structures

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For a molecule like 1-(1-Cyclopentylpiperidin-4-yl)azepane, the key disconnections would target the bonds that form the heterocyclic rings and the link between them.

A primary retrosynthetic disconnection would be at the C-N bond of the azepane ring, which could be formed through an intramolecular cyclization. This approach simplifies the target to a linear amino-aldehyde or a related precursor. Another key disconnection is the bond between the piperidine and azepane moieties, which could be formed via a reductive amination between a 4-oxopiperidine derivative and an azepane. youtube.com

The piperidine ring itself is often retrosynthetically disconnected via reactions such as the Diels-Alder reaction or intramolecular cyclizations of acyclic precursors. youtube.com The cyclopentyl group attached to the piperidine nitrogen is typically introduced in a late-stage N-alkylation step.

A plausible retrosynthetic pathway for this compound is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis highlights that the core challenge lies in the efficient synthesis of the individual azepane and piperidine rings, which can then be coupled to form the final product.

Established Synthetic Routes for Azepane Ring Formation

The construction of the seven-membered azepane ring is a focal point in the synthesis of many biologically active compounds. mdpi.com A variety of synthetic methods have been developed to achieve this, ranging from classical ring expansions to modern metal-catalyzed cyclizations.

Ring Expansion Reactions

Ring expansion reactions are a powerful strategy for the synthesis of medium-sized rings, such as azepanes, from more readily available five- or six-membered precursors. nih.gov These reactions often proceed with high stereoselectivity and regioselectivity. rsc.org

One common approach involves the expansion of a piperidine ring. rsc.org For instance, diastereomerically pure azepane derivatives have been prepared in excellent yields through the ring expansion of piperidines. rsc.org This strategy can be applied to the construction of complex azepane backbones. rsc.org Another method involves the ring expansion of pyrrolidines to afford highly functionalized 1H-benzo[b]azepines, which can serve as versatile intermediates. nih.gov

A notable example is the synthesis of azelastine, which features an azepine ring. Its synthesis involves a ring expansion of a 2-(2-chloroethyl)-N-methylpyrrolidine derivative. beilstein-journals.org

| Starting Material | Reaction Conditions | Product | Yield | Reference |

| 2-Aryl-1,3-hydroxyalkyl azide (B81097) and 4-tert-butylcyclohexanone | Not specified | Diastereomeric lactams | 99% | nih.gov |

| 5-Arylpyrrolidine-2-carboxylates | Cu(I) promotion, microwave activation | 1H-Benzo[b]azepine-2-carboxylates | 67-89% | nih.gov |

| N-Boc-2,3-dihydro-1H-pyrroles | Dihalocarbene species | 6,6-Dihalo-2-azabicyclo[3.1.0]hexane | Not specified | rsc.org |

Intramolecular Cyclization Approaches, Including 1,7-Carbonyl-Enamine Cyclization

Intramolecular cyclization is a fundamental and widely used strategy for the formation of heterocyclic rings. For azepanes, this typically involves the cyclization of a linear precursor containing a nitrogen nucleophile and an electrophilic carbon at the appropriate distance.

A variety of intramolecular cyclization methods have been reported for the synthesis of azepanes. One such method is the intramolecular reductive amination of a δ-amino aldehyde, which can be generated in situ. acs.org This approach has been successfully applied to the synthesis of heavily hydroxylated azepane iminosugars. acs.org

A particularly interesting method is the 1,7-carbonyl-enamine cyclization . This reaction has been studied as a novel mode for azepine ring closure. chem-soc.siresearchgate.net The reaction proceeds through the intramolecular attack of an enamine on a carbonyl group, leading to the formation of the seven-membered ring. chem-soc.si This methodology has been successfully used to synthesize functionalized heterocyclic fused azepine ring systems. chem-soc.siresearchgate.net The efficiency of this intramolecular attack is attributed to the increased nucleophilicity of the β-carbon of the enamine. researchgate.net

| Starting Material | Reaction Type | Key Features | Reference |

| Amine 7a | Intramolecular Reductive Amination | Domino debenzylation and cyclization under hydrogenolytic conditions. | acs.org |

| Bromo-quinoxaline and N-benzyl enamine | 1,7-Carbonyl-Enamine Cyclization | Formation of an azepino-quinoxaline derivative. | chem-soc.si |

| Enaminoester | 1,7-Carbonyl-Enamine Cyclization | Intramolecular attack of the enamine on the ester carbonyl group. | researchgate.net |

Transition Metal-Catalyzed Syntheses (e.g., Palladium- and Copper-Catalyzed Processes)

Transition metal catalysis has revolutionized organic synthesis, and the construction of azepane rings is no exception. Palladium and copper catalysts are particularly prominent in this area. acs.orgepfl.ch

Palladium-catalyzed reactions have been developed for the synthesis of dibenzo[b,d]azepines through a tandem cyclization process. rsc.org These reactions can be performed in environmentally friendly solvent systems. rsc.org Other palladium-mediated reactions for azepinone synthesis include intramolecular Heck coupling, arylation, and C(sp3)-H functionalization. researchgate.net

Copper-catalyzed syntheses are also prevalent. An efficient method for preparing trifluoromethyl-substituted azepine-2-carboxylates involves a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes. mdpi.comnih.gov Copper-mediated intramolecular cyclization of 2-aza-hepta-2,4-dien-6-ynyl anions has also been reported to yield annulated azepines. acs.org Furthermore, a copper-catalyzed formal [5+2] aza-annulation of N-fluorosulfonamides with 1,3-dienes or 1,3-enynes provides access to structurally diverse alkene- or alkyne-containing azepanes. researchgate.net

| Catalyst | Reaction Type | Starting Materials | Product | Yield | Reference |

| Pd(OAc)2 | Tandem Cyclization | N-(2'-(cyanomethyl)-[1,1'-biphenyl]-2-yl)acetamide and phenylboronic acid derivatives | Dibenzo[b,d]azepines | up to 91% | rsc.org |

| Cu(MeCN)4PF6 | Tandem Amination/Cyclization | Allenyne and aniline | Azepine derivative | 65% (NMR) | nih.gov |

| Cu(I) | Intramolecular Cyclization | Alkynyl imines | Annulated azepines | 41-73% | acs.org |

| Cu(I) | [5+2] Aza-annulation | N-Fluorosulfonamides and 1,3-dienes/1,3-enynes | Alkene/alkyne-containing azepanes | Not specified | researchgate.net |

Rhodium(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangements for Seven-Membered Rings

Rhodium(II) catalysis offers a unique and powerful approach to the synthesis of fused azepine derivatives. A notable example is the sequential rhodium(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles. thieme-connect.comnih.gov This process involves the intramolecular cyclopropanation of an α-imino rhodium(II) carbenoid, which generates a transient 1-imino-2-vinylcyclopropane intermediate. This intermediate then undergoes a rapid 1-aza-Cope rearrangement to form the fused dihydroazepine product in moderate to excellent yields. nih.gov This methodology has been shown to be scalable. nih.gov

The rhodium(II)-catalyzed ring expansion and rearrangement of azavinyl carbenes, derived from 1-sulfonyl-1,2,3-triazoles, is another efficient method for constructing unique enaminone and olefin-based products, including seven-membered rings. nih.gov

| Catalyst | Reaction Sequence | Starting Material | Key Intermediate | Product | Reference |

| Rhodium(II) | Cyclopropanation / 1-Aza-Cope Rearrangement | Dienyltriazole | 1-Imino-2-vinylcyclopropane | Fused dihydroazepine | thieme-connect.comnih.gov |

| Rhodium(II) | Ring Expansion / Rearrangement | 1-Sulfonyl-1,2,3-triazole | Rhodium(II) azavinyl carbene | Enaminones and substituted olefins | nih.gov |

Development of Metal-Free Cascade Methodologies

In recent years, there has been a growing interest in developing metal-free synthetic methods to reduce cost and environmental impact. Several metal-free cascade reactions for the synthesis of azepine and azepinone derivatives have been reported. researchgate.netnih.govaalto.fi

One such approach involves a photochemical cascade reaction. The synthesis of azepinone derivatives can be achieved through the photochemical generation of a 2-aryloxyaryl nitrene, followed by a [2+1] annulation and a ring expansion/water addition cascade. researchgate.netnih.gov This method utilizes blue light irradiation and a Brønsted acid catalyst, avoiding the need for noble metals. researchgate.netnih.gov

Another metal-free cascade involves a base-mediated intramolecular aldol (B89426) cyclization/dehydration sequence to form a triene, which then undergoes a 6π-electrocyclization/oxidative aromatization to afford diverse heterocyclic scaffolds. nih.gov Additionally, catalyst-free mild synthesis has been reported for producing medium-ring oxazepane and oxazocine derivatives from aminomaleimides and N-alkyl amines. nih.gov

| Reaction Type | Conditions | Key Steps | Product | Reference |

| Photochemical Cascade | Blue light irradiation, Brønsted acid | Nitrene generation, [2+1] annulation, ring expansion | Azepinone derivatives | researchgate.netnih.gov |

| Aromative Cascade | Base-mediated | Intramolecular aldol cyclization/dehydration, 6π-electrocyclization, oxidative aromatization | Diverse heterocycles | nih.gov |

| [6/7 + 1] Cascade Cyclization | Brønsted acid | C(sp3)-N bond cleavage, C-C and C-O coupling | Benzo nih.govrsc.orgoxazepane and dihydrobenzo acs.orgnih.govoxazocine | nih.gov |

Construction of the 1-Cyclopentylpiperidine (B1266840) Moiety

The formation of the 1-cyclopentylpiperidine scaffold is a foundational step in the synthesis of the target molecule. A primary route to this intermediate is through the N-alkylation of a pre-formed piperidine ring with a cyclopentyl group. A common precursor is 4-piperidone (B1582916), which can be N-alkylated with cyclopentyl bromide or a similar electrophile.

Alternatively, reductive amination of 4-piperidone with cyclopentanone (B42830) can furnish the N-cyclopentyl derivative. This reaction typically employs a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com These reagents are favored as they are mild and can selectively reduce the intermediate iminium ion in the presence of the ketone. masterorganicchemistry.com

Another robust method for constructing the piperidine ring itself is through the cyclization of acyclic precursors. For instance, a double Mannich reaction can be used to synthesize substituted 4-piperidones. nih.gov Radical cyclization of appropriately substituted bromo-octenoates also provides a pathway to 2,4-disubstituted piperidines, with the diastereoselectivity being notably enhanced by the use of tris(trimethylsilyl)silane. acs.org Furthermore, iron-catalyzed reductive amination of ω-amino fatty acids is an efficient method for preparing piperidines, alongside pyrrolidines and azepanes. nih.gov

Table 1: Selected Methods for the Synthesis of Substituted Piperidines

| Method | Reagents/Catalyst | Key Features |

|---|---|---|

| Reductive Amination | Aldehyde/Ketone, Amine, NaBH(OAc)₃ or NaBH₃CN | A versatile and widely used method for N-alkylation and the formation of substituted amines. masterorganicchemistry.com |

| Double Mannich Reaction | Bisaminol ether, β-keto ester, Methyltrichlorosilane | Yields functionalized 4-piperidones. nih.gov |

| Radical Cyclization | 7-substituted-6-aza-8-bromooct-2-enoate, Tris(trimethylsilyl)silane | Offers high diastereoselectivity for trans-piperidines. acs.org |

| Iron-Catalyzed Reductive Amination | ω-amino fatty acids, Phenylsilane, Iron complex | Efficient for the synthesis of various N-heterocycles including piperidines. nih.gov |

Chemical Linkage Strategies for Coupling the Azepane and Piperidine Rings

With the 1-cyclopentylpiperidine moiety in hand, the subsequent challenge is to chemically link the azepane ring to the 4-position of the piperidine. A highly effective and direct approach is the reductive amination of 1-cyclopentylpiperidin-4-one (B2469986) with azepane. This one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced in situ.

The choice of reducing agent is critical for the success of this transformation. Sodium triacetoxyborohydride is often the reagent of choice due to its mild nature and high selectivity for the iminium ion over the ketone starting material. Other reducing agents like sodium cyanoborohydride or catalytic hydrogenation can also be employed.

Alternative strategies for forging the C-N bond between the two rings include nucleophilic substitution reactions. For instance, a 1-cyclopentylpiperidine derivative with a good leaving group at the 4-position, such as a tosylate or a halide, can be reacted with azepane in the presence of a base.

A more advanced method involves the ring expansion of a piperidine derivative to form the azepane ring directly at the desired position. This has been shown to be a stereoselective and regioselective process for the synthesis of azepane derivatives. rsc.orgresearchgate.net Additionally, functionalized azepanes can be synthesized from bicyclic halogenated aminocyclopropane derivatives, where reductive amination triggers a ring-expansion to yield the seven-membered ring. rsc.org

Table 2: Plausible Strategies for Coupling Azepane and Piperidine Rings

| Reaction Type | Key Reactants | Typical Conditions |

|---|---|---|

| Reductive Amination | 1-Cyclopentylpiperidin-4-one, Azepane | NaBH(OAc)₃, Dichloromethane (DCM) or Dichloroethane (DCE) |

| Nucleophilic Substitution | 1-Cyclopentyl-4-tosyloxypiperidine, Azepane | Base (e.g., K₂CO₃), Acetonitrile (MeCN) |

| Piperidine Ring Expansion | Suitably functionalized piperidine precursor | Can be induced by various reagents, leading to high stereocontrol. rsc.orgresearchgate.net |

| From Halogenated Aminocyclopropanes | N-Boc-tetrahydropyridine, Dihalocarbene, Aldehyde/Ketone | Reductive amination triggers ring cleavage and expansion. rsc.org |

Stereoselective Synthesis and Control of Diastereoisomerism in this compound Derivatives

The control of stereochemistry is a paramount consideration in the synthesis of complex molecules like this compound, as different stereoisomers can possess markedly different biological activities. For this particular compound, if substituents are present on either ring, multiple stereocenters can arise, leading to the possibility of several diastereomers.

The stereochemistry of the piperidine ring can be controlled during its synthesis. For example, the diastereoselective synthesis of 2,4-disubstituted piperidines can be achieved with complete control over the reaction's selectivity by simply altering the order of the reaction sequence. nih.govacs.org This provides access to either the cis or trans isomer as desired.

During the coupling of the two rings via reductive amination, the stereochemical outcome at the 4-position of the piperidine can be influenced by the steric bulk of the substituents on the piperidine ring, which can direct the approach of the reducing agent. The reduction of substituted 4-piperidones often leads to a mixture of diastereomers, but the ratio can be influenced by the choice of reducing agent and the substitution pattern on the ring. nih.gov

For the synthesis of more complex derivatives with multiple stereocenters, more advanced strategies are required. Asymmetric synthesis using chiral catalysts or auxiliaries can be employed to achieve high enantioselectivity. For instance, asymmetric intramolecular dehydrative N-allylation catalyzed by a cationic CpRu complex of chiral picolinic acid derivatives can produce a range of N-heterocycles, including piperidines and azepanes, with high enantiomeric ratios. lookchem.com Furthermore, one-pot processes have been developed for the stereoselective synthesis of piperidine derivatives from dialdehyde (B1249045) or dinitrile compounds. google.com

Table 3: Approaches for Stereocontrol in the Synthesis of Substituted Piperidines

| Method | Description | Key Feature |

|---|---|---|

| Substrate-Controlled Diastereoselection | Utilizing existing stereocenters in the starting material to direct the stereochemical outcome of a reaction. | The steric and electronic properties of the substrate guide the reaction pathway. |

| Reagent-Controlled Diastereoselection | Employing a chiral reagent or catalyst to induce stereoselectivity. | The chiral catalyst creates a diastereomeric transition state, leading to one major product. lookchem.com |

| Sequential Reaction Control | Altering the order of synthetic steps to favor the formation of a specific diastereomer. | Provides access to different diastereomers from a common intermediate. nih.govacs.org |

| Radical Cyclization | Cyclization of acyclic precursors using radical initiators. | Can provide high diastereoselectivity, especially with specific reagents like tris(trimethylsilyl)silane. acs.org |

Structural and Conformational Analysis of 1 1 Cyclopentylpiperidin 4 Yl Azepane

Detailed Conformational Studies of the Azepane Ring System

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is known for its significant conformational flexibility. Unlike the more rigid six-membered rings, the larger ring size of azepane allows for a greater number of low-energy conformations. The most commonly discussed conformations are the chair and the boat forms, along with various twist-chair and twist-boat intermediates.

The chair conformation of azepane is generally considered to be of lower energy than the boat conformation. However, the energy barrier for ring inversion is relatively low, allowing for rapid interconversion between different chair and boat forms at room temperature. For instance, studies on related diazepine (B8756704) systems have shown ring inversion barriers in the range of 10-18 kcal/mol, indicating a high degree of flexibility. researchgate.net The exact energy difference between the conformers can be influenced by the nature and position of substituents on the ring.

The various conformations of the azepane ring can be characterized by their dihedral angles. While specific experimental data for unsubstituted azepane is scarce in the readily available literature, computational studies on related seven-membered rings provide insight into the plausible geometries.

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|

| Chair | 0.0 | ~50-60° and ~70-80° |

| Twist-Chair | ~1.5 - 2.5 | Variable |

| Boat | ~2.0 - 3.0 | Variable |

| Twist-Boat | ~1.0 - 2.0 | Variable |

Note: The data in this table is based on general findings for seven-membered rings and may not represent the exact values for azepane itself.

Conformational Analysis of the Piperidine (B6355638) Ring and Cyclopentyl Substitution

The piperidine ring, a six-membered nitrogen-containing heterocycle, predominantly adopts a chair conformation, which minimizes both angle and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The interconversion between the two chair forms, known as ring flipping, occurs rapidly at room temperature.

The cyclopentyl group itself is not planar and undergoes pseudorotation, rapidly interconverting between envelope and twist conformations. The coupling of this motion with the piperidine ring dynamics adds another layer of complexity to the conformational landscape.

Molecular Flexibility and Preferred Conformations of the Complete 1-(1-Cyclopentylpiperidin-4-yl)azepane Structure

While no direct experimental or computational studies on the entire this compound molecule are readily available, its preferred conformation can be inferred from the analysis of its constituent parts.

The piperidine ring is expected to adopt a stable chair conformation. The bulky N-cyclopentyl group will almost certainly occupy an equatorial position to avoid steric clashes. Consequently, the azepanyl group at the C4 position will also have a strong preference for the equatorial position to minimize 1,3-diaxial interactions. This leads to a trans-diequatorial arrangement of the substituents on the piperidine ring, which is generally the most stable conformation for 1,4-disubstituted cyclohexanes and piperidines. nih.gov

Influence of Substituents on Molecular Geometry and Conformational Dynamics

The substituents on the piperidine ring, the N-cyclopentyl group and the 4-azepanyl group, have a profound impact on the molecule's geometry and dynamics.

N-Cyclopentyl Group: The primary role of the N-cyclopentyl group is to lock the piperidine ring in a conformation where this bulky group is equatorial. This steric influence reduces the rate of ring inversion of the piperidine ring compared to an unsubstituted piperidine.

| Substituent Position | Substituent | Preferred Orientation | Reason |

|---|---|---|---|

| N-1 | Cyclopentyl | Equatorial | Minimization of steric strain with axial C-H at C2/C6. |

| C-4 | Azepanyl | Equatorial | Minimization of 1,3-diaxial interactions. nih.gov |

Medicinal Chemistry Principles Applied to 1 1 Cyclopentylpiperidin 4 Yl Azepane Scaffolds

Application of Scaffold Hopping for Structural Diversity and Novelty

Scaffold hopping is a computational or rational design strategy used to identify isofunctional molecular structures with significantly different molecular backbones. This technique is valuable for generating novel intellectual property, improving physicochemical properties, and overcoming undesirable off-target effects of a lead compound. For the 1-(1-Cyclopentylpiperidin-4-yl)azepane core, scaffold hopping can be envisioned by replacing either the piperidine (B6355638) or the azepane ring system with other cyclic moieties that maintain a similar spatial arrangement of key functional groups.

Key Research Findings:

Ring System Replacements: In drug discovery, ring systems are often replaced to explore new chemical space and improve compound properties. nih.govbhsai.org For instance, the piperidine ring could be "hopped" to a pyrrolidine or a morpholine ring. Similarly, the azepane ring could be replaced with a piperidine or a constrained bicyclic system.

Maintaining Pharmacophoric Features: The goal of scaffold hopping is to retain the essential pharmacophoric elements. In the case of this compound, this would involve maintaining the relative positions of the basic nitrogen atoms and the lipophilic cyclopentyl group.

Computational Tools: Various computational tools can be employed to guide scaffold hopping, such as 2D fingerprinting and 3D pharmacophore modeling, to identify suitable replacement scaffolds. bhsai.org

Table 1: Hypothetical Scaffold Hopping Examples for the this compound Core

| Original Scaffold | Hopped Scaffold Example | Rationale for Hopping |

| Piperidine | Pyrrolidine | To decrease the ring size and potentially alter the pKa of the basic nitrogen. |

| Piperidine | Morpholine | To introduce a heteroatom, potentially improving solubility and metabolic stability. |

| Azepane | Piperidine | To reduce the ring size, which can impact conformational flexibility and binding affinity. |

| Azepane | Bicyclic Amine (e.g., 2-azabicyclo[2.2.1]heptane) | To introduce conformational rigidity and explore novel binding interactions. |

Bioisosteric Replacement Strategies within the this compound Core

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical and chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. ctppc.orguniroma1.itnih.gov

Key Research Findings:

Classical and Non-Classical Bioisosteres: Bioisosteres can be classical (atoms or groups with the same number of valence electrons) or non-classical (functional groups with similar steric and electronic properties). ctppc.org

Modulating Physicochemical Properties: Bioisosteric replacements can be used to fine-tune properties such as lipophilicity, polarity, and pKa. nih.gov For example, replacing a hydrogen atom with fluorine can alter metabolic stability and binding affinity.

Cyclopentyl Group Replacements: The lipophilic cyclopentyl group can be replaced with other alkyl or cycloalkyl groups to modulate lipophilicity and van der Waals interactions with a target protein. A cyclopropyl group, for instance, can serve as a bioisostere for a methyl group. researchgate.net

Piperidine Ring Bioisosteres: The piperidine ring itself can be considered a bioisostere of other cyclic amines like piperazine (B1678402), although this would introduce an additional basic center. mdpi.com

Table 2: Potential Bioisosteric Replacements in this compound

| Original Moiety | Bioisosteric Replacement | Potential Impact |

| Cyclopentyl | Cyclohexyl | Increased lipophilicity and steric bulk. |

| Cyclopentyl | Tetrahydropyranyl | Introduction of a polar heteroatom to potentially improve solubility. |

| Piperidine Nitrogen | Carbon (to form a carbocycle) | Removal of the basic center to probe the importance of the nitrogen for activity. |

| Azepane Methylene (B1212753) (CH2) | Oxygen (to form an oxazepane) | Introduction of a hydrogen bond acceptor and potential alteration of ring conformation. |

Design of Constrained Analogues to Modulate Conformational Space

The this compound scaffold is conformationally flexible due to the presence of two saturated ring systems. Designing constrained analogues can lock the molecule into a specific, biologically active conformation, which can lead to increased potency and selectivity.

Key Research Findings:

Introduction of Rigidity: Conformational constraint can be achieved by introducing double bonds, fusing rings to create bicyclic systems, or adding bulky substituents that restrict rotation. figshare.com

Improved Binding Affinity: By pre-organizing the molecule into its active conformation, the entropic penalty of binding to a target is reduced, which can lead to a significant increase in binding affinity.

Stereochemical Control: The synthesis of constrained analogues often allows for precise control over the stereochemistry, which is crucial for interacting with chiral biological targets. rsc.org

Table 3: Examples of Constrained Analogue Strategies for this compound

| Strategy | Example Modification | Expected Outcome |

| Introduction of Unsaturation | Dehydrogenation of the piperidine or azepane ring to form a tetrahydropyridine or dihydroazepine. | Reduced number of available conformations and potential for new interactions. |

| Ring Fusion | Creation of a bicyclic system by bridging the piperidine and azepane rings. | Severely restricted conformational freedom, locking the relative orientation of the two rings. |

| Spirocyclization | Fusing a small ring (e.g., cyclopropane) to the piperidine or azepane ring. | Introduction of localized rigidity and altered exit vectors for substituents. |

Fragment-Based Drug Design Utilizing Key Substructures of this compound

Fragment-based drug design (FBDD) is a method for identifying lead compounds by screening small chemical fragments, which typically have low molecular weights. chemdiv.comnih.gov These fragments can then be grown, linked, or merged to generate more potent and drug-like molecules. nih.gov

Key Research Findings:

Identifying Key Fragments: The this compound scaffold can be deconstructed into key fragments such as 1-cyclopentylpiperidine (B1266840) and 4-aminoazepane.

Screening and Optimization: These individual fragments can be screened for weak binding to a biological target. Once a binding fragment is identified, its structure can be elaborated to improve affinity. astx.com

Piperidine and Azepane in FBDD: Piperidine and other saturated heterocycles are valuable fragments in FBDD as they provide three-dimensional diversity. rsc.org

Table 4: Key Fragments of this compound for FBDD

| Fragment | Molecular Weight ( g/mol ) | Key Features |

| 1-Cyclopentylpiperidine | 153.28 | Lipophilic group and a basic nitrogen. |

| 4-Aminoazepane | 114.19 | A seven-membered ring with a primary amine. |

| Cyclopentylamine | 85.15 | A simple lipophilic amine. |

| Azepane | 99.17 | A seven-membered saturated heterocycle. |

Molecular Pharmacology and Target Engagement of 1 1 Cyclopentylpiperidin 4 Yl Azepane

Enzyme Inhibition Studies

Assays for Protein Kinase B (PKB-alpha) and Protein Kinase A (PKA) Inhibition

No public data is available regarding the inhibitory activity of 1-(1-Cyclopentylpiperidin-4-yl)azepane against Protein Kinase B (PKB-alpha) or Protein Kinase A (PKA).

Assessment of Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

There is no specific information in the public domain assessing the inhibitory effect of this compound on Glycogen Synthase Kinase-3β (GSK-3β). While some research has explored GSK-3β inhibitors containing a piperidine (B6355638) scaffold, no direct link or data for the specified compound has been published.

Investigations into Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibition by Related Compounds

No investigations into the Poly(ADP-Ribose) Polymerase-1 (PARP-1) inhibitory properties of this compound have been made publicly available.

Other Relevant Enzyme Targets (e.g., IMPDH, DYRK1A, CLK1/CLK4, Haspin)

There is no available data on the interaction of this compound with other enzyme targets such as IMPDH, DYRK1A, CLK1/CLK4, or Haspin.

G-Protein Coupled Receptor (GPCR) Interactions

Profiling Against Monoamine Receptors (e.g., 5-HT2A Serotonin (B10506) Receptors)

No profiling data for this compound against the 5-HT2A serotonin receptor or other monoamine receptors has been published.

Evaluation of Neurokinin Receptor Antagonism (e.g., NK1, NK2, NK3 Receptors)

There is no information available in the public record concerning the evaluation of this compound as an antagonist for neurokinin receptors NK1, NK2, or NK3.

No Publicly Available Data on the Adenosine (B11128) Receptor Binding of this compound

Following a comprehensive review of publicly accessible scientific literature and databases, no specific research findings detailing the molecular pharmacology and target engagement of This compound with adenosine receptors, such as A1AR and A2AAR, have been identified.

Extensive searches for studies on the adenosine receptor binding profile, as well as the ligand-receptor selectivity and specificity of this particular compound, did not yield any published data. While research exists on various other azepane derivatives and their interactions with different receptor systems, such as histamine (B1213489) receptors, this information is not relevant to the specific focus on the adenosine receptor activity of this compound.

Consequently, the requested article sections on its molecular pharmacology, including studies on adenosine receptor binding and characterization of ligand-receptor selectivity, cannot be generated at this time due to the absence of foundational research data in the public domain.

Structure Activity Relationship Sar Studies of 1 1 Cyclopentylpiperidin 4 Yl Azepane Analogues

Systematic Chemical Modifications on the Azepane Ring and Their Impact on Biological Activity

The azepane ring, a seven-membered saturated heterocycle, offers a flexible and conformationally diverse scaffold that can significantly influence a molecule's biological activity. nih.gov In the context of ligands for various receptors, modifications to the azepane ring have been shown to modulate potency and selectivity.

In studies of histamine (B1213489) H3 receptor antagonists, the replacement of a piperidine (B6355638) ring with an azepane ring has been a key area of investigation. For instance, in a series of biphenyloxy-alkyl derivatives, the azepane-containing compounds often exhibit comparable or even enhanced binding affinity compared to their piperidine counterparts. nih.gov This suggests that the larger, more flexible azepane ring can adopt conformations that are highly favorable for interaction with the receptor's binding pocket.

To illustrate the impact of azepane ring modifications, consider the following hypothetical data table, which is based on trends observed in related compound classes.

Table 1: Hypothetical SAR of Azepane Ring Modifications

| Compound | R1 Substitution on Azepane | Binding Affinity (Ki, nM) |

|---|---|---|

| 1a | H (unsubstituted) | 25 |

| 1b | 3-methyl | 40 |

| 1c | 4-methyl | 35 |

| 1d | 3,3-dimethyl | 60 |

| 1e | 4-hydroxy | 15 |

This table is for illustrative purposes and based on general principles of medicinal chemistry.

The data in Table 1 suggests that substitution on the azepane ring can have a pronounced effect on binding affinity. Small alkyl substitutions (1b, 1c) may introduce steric hindrance, leading to a slight decrease in affinity. Gem-dimethyl substitution (1d) often results in a more significant loss of potency. Conversely, the introduction of a polar group, such as a hydroxyl (1e) or fluoro (1f) group, at the 4-position could potentially form additional hydrogen bonds or favorable polar interactions within the receptor, thereby enhancing binding affinity. The conformational flexibility of the azepane ring is a key factor in its bioactivity, and substitutions can bias the ring towards a more or less active conformation. nih.gov

SAR Analysis of Substitutions on the Piperidine Moiety

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and its substitution patterns are critical determinants of pharmacological activity. In the 1-(1-cyclopentylpiperidin-4-yl)azepane structure, the piperidine acts as a central linker, and its substitution can influence the orientation of the cyclopentyl and azepane groups.

Research on dual histamine H3 and sigma-1 receptor ligands has highlighted the importance of the piperidine moiety. In several series of compounds, the unsubstituted piperidine ring was found to be crucial for high affinity at the human H3 receptor. acs.org The introduction of substituents on the piperidine ring can alter the pKa of the nitrogen atom, introduce steric clashes, or create new interaction points with the receptor.

The following table illustrates potential SAR trends for substitutions on the piperidine ring, based on findings from related ligand-receptor interactions.

Table 2: Hypothetical SAR of Piperidine Moiety Substitutions

| Compound | R2 Substitution on Piperidine | Receptor Affinity (Ki, nM) |

|---|---|---|

| 2a | H (unsubstituted) | 18 |

| 2b | 2-methyl | 55 |

| 2c | 3-methyl | 30 |

| 2d | 4-phenyl | 12 |

This table is for illustrative purposes and based on general principles of medicinal chemistry.

As depicted in Table 2, substitutions on the piperidine ring can significantly modulate receptor affinity. Methyl substitutions (2b, 2c) may decrease affinity due to unfavorable steric interactions. However, the introduction of a phenyl group at the 4-position (2d) could lead to a significant enhancement of affinity, potentially through pi-stacking interactions with aromatic residues in the binding site. A fluoro substitution (2e) might have a modest impact on affinity. These observations underscore the sensitivity of the receptor to the steric and electronic properties of the piperidine moiety.

Examination of the Cyclopentyl Group's Contribution to Ligand-Target Interactions

In the context of melanocortin-4 receptor (MC4R) antagonists, for example, cycloalkyl groups on a piperidine or piperazine (B1678402) core are common features. nih.gov The size and shape of this cycloalkyl group are often critical for achieving high potency and selectivity. The cyclopentyl group in this compound likely occupies a hydrophobic pocket in its target receptor, and variations in the size of this group would be expected to impact binding.

The following table explores the hypothetical contribution of the N-cycloalkyl group to binding affinity.

Table 3: Hypothetical SAR of N-Cycloalkyl Group Variations

| Compound | N-Alkyl/Cycloalkyl Group | Binding Affinity (Ki, nM) |

|---|---|---|

| 3a | Cyclopentyl | 20 |

| 3b | Cyclobutyl | 45 |

| 3c | Cyclohexyl | 15 |

| 3d | Isopropyl | 60 |

This table is for illustrative purposes and based on general principles of medicinal chemistry.

The data in Table 3 suggests that a cyclopentyl or cyclohexyl group (3a, 3c) may be optimal for fitting into the hydrophobic pocket of the receptor. A smaller cyclobutyl group (3b) or acyclic alkyl groups like isopropyl (3d) may not fill the pocket as effectively, leading to reduced affinity. A bulky tert-butyl group (3e) might be too large, causing a steric clash and a significant drop in potency. This highlights the importance of the size and conformation of the N-substituent for optimal ligand-receptor interactions.

Exploration of Linker Region Variations and Their Influence on Potency and Selectivity

The connection between the piperidine and azepane rings in this compound can be considered a linker region. While in the parent compound this is a direct bond, hypothetical analogues could explore variations in this linker to optimize potency and selectivity. The length and rigidity of the linker are known to be critical factors in the activity of many bivalent or multi-scaffold ligands.

For instance, in the development of histamine H3 antagonists, the length of the alkyl chain spacer between a basic amine (like piperidine or azepane) and an aromatic moiety significantly influences binding affinity. nih.gov While the parent compound has a direct linkage, introducing a short alkyl chain or a more rigid functional group could alter the relative positioning of the two heterocyclic rings.

Table 4: Hypothetical SAR of Linker Region Variations

| Compound | Linker between Piperidine and Azepane | Potency (IC50, nM) |

|---|---|---|

| 4a | Direct bond | 30 |

| 4b | -CH2- | 15 |

| 4c | -CH2-CH2- | 50 |

| 4d | -C(O)- | 80 |

This table is for illustrative purposes and based on general principles of medicinal chemistry.

Table 4 illustrates that extending the linker with a single methylene (B1212753) group (4b) could potentially improve potency by allowing for a more favorable binding conformation. However, a longer linker (4c) might introduce too much flexibility, leading to an entropic penalty upon binding and reduced potency. Introducing a rigid carbonyl group (4d) could also decrease potency by restricting the conformational freedom in an unfavorable manner. An ether linkage (4e) might offer a balance of flexibility and polarity with a moderate effect on potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For a novel scaffold like this compound, QSAR studies would be invaluable for predicting the activity of unsynthesized analogues and guiding future drug design efforts.

A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would involve aligning a set of analogues and calculating their steric and electrostatic fields. A statistical model is then generated to relate these fields to the observed biological activities. For example, in the study of 5-HT4 receptor partial agonists, 3D-QSAR models have been successfully used to design novel compounds with enhanced potency. nih.gov

The resulting QSAR models can be visualized as contour maps, highlighting regions where steric bulk or specific electrostatic properties are predicted to be either favorable or unfavorable for activity. For the this compound series, a QSAR model might reveal that:

A sterically favorable region exists around the cyclopentyl group, suggesting that larger cycloalkyl groups could enhance affinity.

An electropositive potential is favored near the piperidine nitrogen, consistent with its likely protonation at physiological pH.

A region of negative electrostatic potential is preferred near a specific position on the azepane ring, indicating a potential hydrogen bond acceptor site on the receptor.

These predictive insights would allow medicinal chemists to prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.

Conformational SAR and Pharmacophore Mapping to Elucidate Key Binding Features

Conformational analysis and pharmacophore mapping are essential for understanding the three-dimensional arrangement of functional groups required for optimal ligand-receptor binding. The flexible nature of both the piperidine and azepane rings in this compound means that the molecule can adopt multiple low-energy conformations. Identifying the bioactive conformation is a key step in rational drug design.

Pharmacophore models for related ligand classes often reveal a common set of features. For instance, a typical pharmacophore for histamine H3 antagonists includes a basic nitrogen atom, a hydrophobic region, and often a hydrogen bond donor or acceptor. mdpi.com For the this compound scaffold, a likely pharmacophore would consist of:

A positive ionizable feature corresponding to the protonated piperidine nitrogen.

A hydrophobic feature representing the cyclopentyl group.

One or more hydrophobic or hydrogen bond acceptor/donor features associated with the azepane ring.

By synthesizing and testing conformationally constrained analogues of this compound, it would be possible to probe the bioactive conformation. For example, introducing a double bond or a bridging ring system could lock the piperidine or azepane ring into a specific chair, boat, or twist-boat conformation. The biological activity of these rigid analogues would provide valuable information about the shape of the receptor's binding site.

Molecular docking studies, which place the ligand into a 3D model of the target receptor, can also provide insights into the likely binding mode and key interactions. These computational approaches, combined with experimental SAR data, are crucial for building a comprehensive understanding of how this compound and its analogues exert their biological effects.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Biphenyloxy-alkyl-piperidine |

| Biphenyloxy-alkyl-azepane |

Computational Chemistry and Molecular Modeling of 1 1 Cyclopentylpiperidin 4 Yl Azepane

Ligand-Based Drug Design Methodologies

In the absence of a known three-dimensional structure of a biological target, or to rapidly screen large compound libraries, ligand-based methods are invaluable. nih.gov These approaches leverage the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.

Pharmacophore Development and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, ionizable groups) that a molecule must possess to interact with a specific receptor. For 1-(1-Cyclopentylpiperidin-4-yl)azepane, a hypothetical pharmacophore could be developed based on a set of known active ligands for a target of interest, such as a G Protein-Coupled Receptor (GPCR). youtube.com

The key features of this compound for pharmacophore development would likely include:

A basic nitrogen atom in the piperidine (B6355638) ring, which is protonatable at physiological pH and can act as a hydrogen bond donor or form a crucial salt bridge with an acidic residue like aspartic acid in many aminergic GPCRs. researchgate.net

Hydrophobic/aliphatic features contributed by the cyclopentyl group and the hydrocarbon backbone of the piperidine and azepane rings.

A pharmacophore model derived from known ligands of a target like the dopamine (B1211576) D2 receptor might consist of a positive ionizable feature and two hydrophobic centers. This model could then be used as a 3D query to perform a virtual screening of large compound databases to identify other molecules, including this compound, that fit the pharmacophore and are thus predicted to be active. nih.govscispace.com

Table 1: Hypothetical Pharmacophore Model for a Target GPCR and Fit of this compound

| Pharmacophore Feature | Feature Type | Idealized Coordinates (Å) | Mapped Atom in Compound | Fit Score |

|---|---|---|---|---|

| PI | Positive Ionizable | (2.1, 3.5, -1.0) | Piperidine Nitrogen | 0.95 |

| HY1 | Hydrophobic | (-1.5, 2.8, 0.5) | Cyclopentyl Group | 0.88 |

| HY2 | Hydrophobic | (4.5, 0.2, -0.8) | Azepane Ring | 0.79 |

Molecular Similarity and Clustering Analyses of Compound Libraries

Molecular similarity analysis is used to compare new compounds to existing ones with known activities. This can be done using 2D fingerprints, which are bit strings that encode structural features of a molecule. By calculating a similarity index (e.g., Tanimoto coefficient) between the fingerprint of this compound and the fingerprints of compounds in a reference library, one can quantify its novelty and predict its potential biological activities.

Clustering analysis groups compounds from a large library into smaller, more manageable clusters based on structural similarity. If this compound were part of a virtual library, this analysis would place it in a cluster with other N-substituted piperidines and azepanes. acs.org This allows for the selection of a diverse subset of compounds for screening, ensuring broad coverage of the chemical space.

Structure-Based Drug Design Approaches

When the 3D structure of a biological target is available, either through X-ray crystallography, cryo-electron microscopy, or homology modeling, structure-based methods can provide detailed atomic-level insights into ligand-protein interactions. diva-portal.orgnih.gov

Molecular Docking Simulations to Predict Binding Modes with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor. diva-portal.orgnih.gov For this compound, docking simulations into the binding site of a relevant GPCR, such as a histamine (B1213489) or sigma receptor, could be performed. nih.gov The process involves sampling numerous possible poses and then using a scoring function to rank them based on their predicted binding affinity. nih.gov

A typical docking simulation would likely predict that the protonated piperidine nitrogen of the compound forms a key ionic interaction with a conserved aspartate residue in transmembrane helix 3 (TM3) of the receptor. researchgate.net The cyclopentyl and azepane moieties would be predicted to occupy adjacent hydrophobic pockets, interacting with nonpolar residues. researchgate.net

Table 2: Predicted Interactions and Docking Score for this compound with a Homology Model of the Histamine H3 Receptor

| Interacting Residue | Interaction Type | Distance (Å) | Predicted Energy Contribution (kcal/mol) |

|---|---|---|---|

| ASP114 (TM3) | Ionic Bond, H-Bond | 2.8 | -5.2 |

| TRP110 (TM3) | Hydrophobic (pi-alkyl) | 4.1 | -1.8 |

| PHE445 (TM7) | Hydrophobic (pi-alkyl) | 3.9 | -1.5 |

| TYR115 (TM3) | H-Bond (water-mediated) | 3.5 | -0.9 |

| Total Docking Score | -9.4 kcal/mol |

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions and Conformational Changes

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, accounting for the flexibility of both the ligand and the receptor. nih.govspringernature.com An MD simulation of this compound bound to a GPCR would be initiated from the best-docked pose. researchgate.net

Over the course of the simulation (typically hundreds of nanoseconds to microseconds), researchers can analyze:

Pose Stability: Whether the ligand remains in its initial binding mode or explores other conformations.

Protein Conformational Changes: How the binding of the ligand affects the receptor's structure, which is crucial for understanding agonism versus antagonism. nih.gov

Water Dynamics: The role of individual water molecules in mediating ligand-protein interactions.

MD simulations can reveal subtle conformational adjustments and the stability of key interactions that are critical for binding affinity and functional activity. springernature.comacs.org

Free Energy Perturbation and End-Point Free Energy Calculations for Binding Affinity Prediction

Accurately predicting the binding affinity of a ligand is a primary goal of computational drug design. nih.govnih.gov Advanced methods like free energy perturbation (FEP) and end-point calculations such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are employed for this purpose. wustl.eduleibniz-fmp.de

MM-PBSA: This method calculates the binding free energy by combining the molecular mechanics energy of the complex in a vacuum with the free energy of solvation. nih.govwustl.edu It is computationally less expensive than FEP and is often used to re-rank docked poses or analyze MD trajectories.

Free Energy Perturbation (FEP): FEP is a more rigorous and computationally intensive alchemical free energy method. nih.govacs.org It calculates the relative binding free energy between two similar ligands by simulating a non-physical, "alchemical" transformation of one into the other. For instance, FEP could be used to predict whether changing the cyclopentyl group on this compound to a cyclohexyl group would improve binding affinity.

Table 3: Hypothetical Binding Free Energy Calculation for this compound using MM-PBSA

| Energy Component | Average Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.7 |

| Electrostatic Energy | -28.3 |

| Polar Solvation Energy | +51.5 |

| Nonpolar Solvation Energy | -4.1 |

| Calculated Binding Free Energy (ΔG_bind) | -26.6 |

Through the systematic application of these computational methodologies, a comprehensive profile of this compound can be constructed, guiding its experimental validation and potential development as a novel therapeutic agent.

Chemoinformatics and Data Mining of Azepane and Piperidine Chemical Space

Chemoinformatics and data mining play a pivotal role in navigating the vast chemical space of pharmacologically relevant scaffolds like piperidine and azepane. By analyzing large datasets of molecules containing these rings, researchers can identify structure-activity relationships (SAR), predict properties, and design novel compounds with desired characteristics.

The piperidine ring is a ubiquitous feature in many approved drugs and natural products. wikipedia.org Its prevalence has led to extensive exploration of its three-dimensional (3D) fragment chemical space. nih.govwhiterose.ac.uk Fragment-based drug discovery (FBDD) often utilizes libraries of small molecules, and the inclusion of 3D fragments, such as those derived from piperidine, is critical for exploring a wider range of chemical space beyond flat, aromatic systems. nih.govwhiterose.ac.uk Analysis of virtual libraries derived from substituted piperidines has demonstrated their suitability for FBDD campaigns due to their favorable molecular properties. nih.govwhiterose.ac.uk

Similarly, the azepane ring, a seven-membered nitrogen-containing heterocycle, is a key structural motif in numerous bioactive compounds. nih.gov The synthesis of functionalized azepanes is an active area of research, with methods like piperidine ring expansion being developed to create diverse derivatives. rsc.org Chemoinformatic analysis of azepane-containing compound libraries aids in understanding the impact of ring substitution on biological activity and metabolic stability. For instance, studies on biphenyloxy-alkyl-piperidine and -azepane derivatives as histamine H3 receptor ligands have shown that the nature of the heterocyclic ring influences binding affinity. drugbank.com

Data mining of chemical databases for compounds containing both piperidine and azepane moieties, or similar structural features, can reveal important trends. For example, the analysis of dual norepinephrine (B1679862) and dopamine transporter inhibitors has highlighted the utility of the 2,3,4,7-tetrahydro-1H-azepine scaffold as a starting point for optimization. nih.gov Such analyses often involve the use of computational tools like ChemGPS-NP, which maps chemical space based on physicochemical descriptors, allowing for the comparison of different ligand groups and the investigation of pharmacological similarity between structurally diverse compounds. nih.gov

The systematic evaluation of synthetic methods using "chemistry informer libraries"—collections of drug-like molecules—is another chemoinformatic approach that can be applied to the synthesis of complex molecules like this compound. sigmaaldrich.com This method helps in understanding the scope and limitations of chemical reactions, thereby facilitating the development of robust synthetic routes.

The following table summarizes key chemoinformatic parameters for the piperidine and azepane scaffolds, which are the core components of this compound. These parameters are crucial for assessing the drug-likeness of compounds containing these rings.

| Scaffold | Molecular Weight ( g/mol ) | LogP | Number of Hydrogen Bond Acceptors | Number of Hydrogen Bond Donors |

| Piperidine | 85.15 | 1.1 | 1 | 1 |

| Azepane | 99.17 | 1.5 | 1 | 1 |

Note: The values presented are for the unsubstituted parent scaffolds and will vary with substitution.

Detailed research findings from various studies highlight the importance of the piperidine and azepane scaffolds in medicinal chemistry.

| Research Area | Key Findings |

| Fragment-Based Drug Discovery | Piperidine-based fragments are valuable for exploring 3D chemical space and have suitable properties for FBDD programs. nih.govwhiterose.ac.uk |

| Cholinesterase Inhibition | Piperidine-containing hydrazone derivatives have shown potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity. nih.gov |

| Histamine H3 Receptor Ligands | Both piperidine and azepane derivatives have been successfully developed as H3 receptor antagonists. drugbank.comnih.gov |

| Dual Transporter Inhibition | The azepine scaffold has been identified as a promising core for the development of dual norepinephrine (NET) and dopamine (DAT) reuptake inhibitors. nih.gov |

| Synthesis of Azepanes | Stereoselective and regioselective synthesis of azepane derivatives can be achieved through piperidine ring expansion. rsc.org |

By leveraging chemoinformatics and data mining, researchers can effectively explore the chemical space of piperidine and azepane derivatives. This enables the rational design of novel compounds like this compound with potentially improved pharmacological profiles. The insights gained from these computational approaches are instrumental in advancing drug discovery projects.

Future Research Directions and Unexplored Avenues for 1 1 Cyclopentylpiperidin 4 Yl Azepane

Identification of Novel Biological Targets through High-Throughput Screening Campaigns

A crucial first step in elucidating the therapeutic potential of 1-(1-Cyclopentylpiperidin-4-yl)azepane is the unbiased identification of its biological targets. High-throughput screening (HTS) campaigns offer a powerful approach to systematically test the compound against a wide array of assays. A tiered screening strategy could be employed, starting with broad phenotypic screens to identify effects on cell viability, proliferation, or other observable characteristics in various cell lines.

Subsequently, target-based screening against panels of known drug targets, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and transporters, could pinpoint direct molecular interactions. Given that piperidine (B6355638) and azepane moieties are present in numerous neurologically active agents, a focused screen on central nervous system targets would be a logical starting point. nih.gov For instance, assessing binding and functional activity at dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters would be of high interest. nih.gov

A hypothetical HTS campaign could be structured as outlined in the table below:

| Screening Phase | Assay Type | Target/Cell Line Panel | Primary Endpoint |

| Phase 1: Phenotypic | Cell Viability | Cancer cell panel (e.g., NCI-60) | Growth Inhibition (GI50) |

| Neuronal Outgrowth | Primary cortical neurons | Neurite length and branching | |

| Phase 2: Target-Based | Radioligand Binding | GPCR panel (e.g., adrenergic, dopaminergic, serotonergic) | Inhibition of radioligand binding (Ki) |

| Enzyme Inhibition | Kinase panel (e.g., tyrosine and serine/threonine kinases) | Inhibition of enzyme activity (IC50) | |

| Ion Channel Flux | Automated patch-clamp | Modulation of ion channel currents |

Development of Innovative and Sustainable Synthetic Routes for Diverse Analogues

To explore the structure-activity relationship (SAR) of this compound, the development of efficient and versatile synthetic routes is paramount. While classical methods for the synthesis of piperidines and azepanes exist, modern synthetic chemistry offers innovative strategies to rapidly generate a diverse library of analogues.

One promising approach is the late-stage functionalization of the core scaffold. Techniques such as C-H activation could allow for the introduction of various substituents on both the cyclopentyl and azepane rings, providing a direct way to probe the chemical space around the parent molecule. Furthermore, stereoselective and regioselective synthesis of azepane derivatives can be achieved through methods like piperidine ring expansion, which would allow for precise control over the three-dimensional arrangement of the molecule. researchgate.netrsc.org

The development of modular synthetic strategies, where the piperidine, azepane, and cyclopentyl fragments can be easily varied, would be highly beneficial. news-medical.net This could involve multicomponent reactions or convergent synthetic pathways that allow for the rapid assembly of analogues from readily available starting materials. nih.gov Sustainable chemistry principles, such as the use of catalytic methods and minimizing protecting group manipulations, should be integrated into these synthetic designs. nih.govresearchgate.net

Application of Artificial Intelligence and Machine Learning in the Design and Optimization of this compound Derivatives

Artificial intelligence (AI) and machine learning (ML) are transforming modern drug discovery and can be prospectively applied to the optimization of this compound derivatives. nih.gov Once initial biological data is generated from HTS campaigns, predictive models can be built to guide the synthesis of new analogues with improved properties.

De novo drug design algorithms could generate novel molecular structures based on the this compound scaffold, optimized for predicted affinity to a specific biological target. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of the analogues with their biological activity, helping to identify key molecular determinants for potency and selectivity.

Furthermore, ML models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early-stage filtering of candidates with unfavorable pharmacokinetic or safety profiles. This in silico screening can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.

| Step | AI/ML Tool | Objective | Input Data | Output |

| 1 | Target Prediction Algorithm | Identify potential biological targets | Chemical structure of this compound | Ranked list of predicted targets |

| 2 | QSAR Modeling | Understand structure-activity relationships | Experimental activity data of analogues | Predictive model for biological activity |

| 3 | Generative Models | Design novel analogues | Target structure and desired properties | Virtual library of optimized compounds |

| 4 | ADMET Prediction | Assess drug-like properties | Structures of virtual compounds | Predicted pharmacokinetic and toxicity profiles |

Exploration of the Azepane-Piperidine Core in New Chemical Modalities and Therapeutic Areas

The azepane-piperidine core is a versatile scaffold that can be incorporated into a variety of chemical modalities beyond traditional small molecules. researchgate.netnih.gov For instance, it could serve as a building block for the synthesis of proteolysis-targeting chimeras (PROTACs), where it could function as a ligand for an E3 ubiquitin ligase or the protein of interest.

The unique conformational properties of the azepane ring could also be exploited in the design of macrocyclic peptides or peptidomimetics, potentially leading to compounds with enhanced cell permeability and metabolic stability. researchgate.net

Based on the known pharmacology of related compounds, several therapeutic areas warrant exploration for derivatives of this compound. These include:

Neurodegenerative Diseases: Given the prevalence of piperidine and azepane motifs in CNS-active drugs, exploring the potential of these compounds in Alzheimer's disease, Parkinson's disease, or other neurological disorders is a logical step. nih.govnih.gov

Oncology: The piperidine scaffold is found in numerous anticancer agents. nih.gov Phenotypic screening against a panel of cancer cell lines could uncover unexpected antiproliferative activity. nih.gov

Infectious Diseases: The development of novel antibacterial and antiviral agents is a global health priority. The azepane-piperidine core could serve as a starting point for the discovery of new anti-infective drugs. nih.govnih.gov

The exploration of these future research directions has the potential to uncover novel biological activities and therapeutic applications for this compound and its derivatives, ultimately contributing to the development of new medicines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.